1-ethyl-1H-imidazol-1-ium;nitrate
Description
Contextualization of Imidazolium-Based Ionic Liquids in Emerging Technologies
Imidazolium-based ionic liquids have garnered substantial interest across numerous scientific and industrial fields due to their remarkable characteristics. wiley-vch.demdpi.com Their negligible vapor pressure makes them attractive as green solvent alternatives to volatile organic compounds, mitigating air pollution and handling hazards. nih.gov The applications for these ionic liquids are diverse and continue to expand. They are utilized as solvents and catalysts in chemical synthesis, electrolytes in batteries and supercapacitors, and as media for gas absorption and separation processes. rsc.orgnih.gov Furthermore, their utility extends to materials science, where they are employed in the dissolution and processing of polymers and biomass, and in the synthesis of novel materials. nih.gov The ability to functionalize the imidazolium (B1220033) cation and pair it with various anions allows for the fine-tuning of properties like viscosity, conductivity, and solubility, making them highly adaptable for specific technological demands. mdpi.com
Historical Development of Nitrate-Anion Imidazolium Salts in Academic Research
The history of ionic liquids dates back to 1914 with the discovery of ethylammonium (B1618946) nitrate (B79036), which has a melting point of 12°C. wiley-vch.denih.gov This marked the beginning of research into salts that are liquid at or near room temperature. However, significant interest in this class of materials, particularly for electrochemical applications, began to grow in the latter half of the 20th century. wiley-vch.de The introduction of 1,3-dialkylimidazolium cations in the 1980s was a pivotal moment, leading to the development of a wide array of ionic liquids with enhanced stability and a broader liquid range. nih.gov Initially, research focused heavily on chloroaluminate anions, but their reactivity with water spurred the development of more stable, air- and water-tolerant ionic liquids. wiley-vch.de The use of the nitrate anion in conjunction with imidazolium cations is part of this evolution, offering a combination of ionic conductivity and specific chemical functionalities that are explored in various research contexts.
Significance of 1-ethyl-1H-imidazol-1-ium;nitrate in Contemporary Electrochemical and Materials Science Research
1-ethyl-3-methylimidazolium (B1214524) nitrate ([C₂mim][NO₃]) has emerged as a compound of interest in modern research, particularly in the fields of electrochemistry and materials science. Its properties make it a candidate for various applications, from energy storage to the creation of advanced materials.
In electrochemistry, [C₂mim][NO₃] is investigated for its potential as an electrolyte component. For instance, it has been used as an additive in solid polymer electrolytes for supercapacitors. In one study, a solid polymer electrolyte composed of a starch/chitosan (B1678972) blend with ammonium (B1175870) nitrate showed a significant increase in ionic conductivity upon the addition of [C₂mim][NO₃]. researchgate.netscientific.net The sample containing 15 wt% of the ionic liquid exhibited the highest room temperature ionic conductivity of 7.36 x 10⁻⁵ S cm⁻¹. researchgate.netscientific.net This enhancement is attributed to the increased mobility of ions within the polymer matrix.
In materials science, the compound is used both as a processing aid and as a component in novel materials. Its ability to dissolve and interact with polymers is a key feature. For example, it has been observed to promote the formation of the β phase in polyvinylidene fluoride (B91410) (PVDF) films through dipolar interactions, which is significant for enhancing the piezoelectric properties of the polymer. science.gov Furthermore, its role in the dissolution and speciation of metal complexes, such as those of uranium, has been a subject of study, highlighting its potential in nuclear fuel reprocessing and separation chemistry. researchgate.netacs.org The physical properties of [C₂mim][NO₃], such as its density and viscosity, are crucial for these applications and have been characterized in various studies. mdpi.com
Physicochemical Properties of 1-ethyl-3-methylimidazolium nitrate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃O₃ | rsc.org |
| Molecular Weight | 173.17 g/mol | rsc.org |
| CAS Number | 143314-14-1 | rsc.org |
| Melting Point | 38 - 40 °C | rsc.orgfishersci.com |
| Density | 1.25 g/cm³ | rsc.org |
| Viscosity | 21.3 cP (at 45 °C) | rsc.org |
Research Findings on 1-ethyl-3-methylimidazolium nitrate
| Application Area | Research Focus | Key Finding | Source(s) |
| Electrochemistry | Solid Polymer Electrolyte for Supercapacitors | Addition of 15 wt% [C₂mim][NO₃] to a starch/chitosan-NH₄NO₃ polymer blend increased ionic conductivity to 7.36 x 10⁻⁵ S cm⁻¹ at room temperature. | researchgate.netscientific.net |
| Materials Science | Polymer Film Modification | Promotes the formation of the β phase in polyvinylidene fluoride (PVDF) films through dipolar interactions. | science.gov |
| Separation Science | Actinide Chemistry | Studied for the dissolution of uranium(IV) oxide and the formation of nitratodioxouranate(VI) complexes. | acs.org |
| Thermodynamics | Gas Solubility | Investigated for the solubility of various gases, contributing to the development of predictive models like UNIFAC-IL. | dtu.dk |
Properties
IUPAC Name |
1-ethyl-1H-imidazol-1-ium;nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.NO3/c1-2-7-4-3-6-5-7;2-1(3)4/h3-5H,2H2,1H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUYXJCGTXASF-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN=C1.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodological Considerations for 1 Ethyl 1h Imidazol 1 Ium;nitrate
Established Synthetic Pathways for 1-ethyl-1H-imidazol-1-ium;nitrate (B79036)
The synthesis of 1-ethyl-1H-imidazol-1-ium nitrate is typically achieved through a two-step process. The initial step involves the formation of the 1-ethyl-3-methylimidazolium (B1214524) cation via the quaternization of 1-methylimidazole (B24206). This is subsequently followed by an anion exchange reaction to introduce the nitrate anion.
Anion Metathesis Strategies
Anion metathesis is a widely employed and versatile method for the synthesis of 1-ethyl-1H-imidazol-1-ium nitrate. This strategy involves the initial synthesis of a 1-ethyl-3-methylimidazolium salt with a different anion, typically a halide such as bromide or chloride, followed by an exchange of this anion with a nitrate ion.
A common route begins with the quaternization of 1-methylimidazole with an ethylating agent like bromoethane (B45996) to form 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) orgsyn.org. The subsequent anion exchange can be performed using several methods:
Reaction with a Nitrate Salt: The [EMIM]Br is reacted with a nitrate salt, such as silver nitrate (AgNO₃). The reaction is driven by the precipitation of the insoluble silver bromide (AgBr), leaving the desired [EMIM][NO₃] in the solution. The general reaction is as follows:
[EMIM]Br + AgNO₃ → [EMIM][NO₃] + AgBr(s)
Use of Anion Exchange Resins: A more contemporary and often "greener" approach involves the use of anion exchange resins rsc.org. A column packed with a resin loaded with nitrate ions is used. A solution of [EMIM]Br is passed through the column, where the bromide ions are exchanged for nitrate ions, yielding a solution of [EMIM][NO₃]. This method avoids the use of heavy metal salts like silver nitrate and simplifies the purification process.
The choice of the starting halide salt can influence the reaction. For instance, while bromoethane is reactive, the use of chloroethane (B1197429) is also possible, though it may require more forcing reaction conditions.
Direct Synthesis Approaches
Direct synthesis methods aim to produce 1-ethyl-1H-imidazol-1-ium nitrate in a single step, thereby improving process efficiency and reducing waste. One such approach involves the reaction of 1-methylimidazole with an ethylating agent that already contains the nitrate group.
For example, the use of ethyl nitrate as the ethylating agent in a reaction with 1-methylimidazole could theoretically yield the target ionic liquid directly:
1-Methylimidazole + Ethyl Nitrate → 1-ethyl-1H-imidazol-1-ium nitrate
However, the synthesis and handling of alkyl nitrates can be hazardous, which often makes the two-step metathesis routes more practical and safer for laboratory-scale preparations.
Another direct approach involves the neutralization of 1-ethyl-3-methylimidazolium hydroxide (B78521) ([EMIM]OH) with nitric acid. The [EMIM]OH can be prepared by passing a solution of [EMIM]Br through a column containing a hydroxide-form anion exchange resin. The subsequent neutralization reaction is typically clean and produces water as the only byproduct:
[EMIM]OH + HNO₃ → [EMIM][NO₃] + H₂O
This method is advantageous as it avoids the formation of halide impurities in the final product.
Purity Assessment and Advanced Purification Methodologies
The purity of 1-ethyl-1H-imidazol-1-ium nitrate is crucial for its performance in various applications. Common impurities include unreacted starting materials (1-methylimidazole, ethylating agent), residual halide ions from the metathesis reaction, and water.
Purity Assessment: A combination of analytical techniques is employed to assess the purity of the synthesized ionic liquid:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the cation and to detect organic impurities.
Ion Chromatography: This technique is used to quantify the concentration of anionic impurities, particularly residual halides (Cl⁻, Br⁻).
Karl Fischer Titration: This is the standard method for determining the water content in the ionic liquid.
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the theoretical values.
Advanced Purification Methodologies:
Solvent Extraction: Washing the ionic liquid with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, can remove unreacted organic starting materials.
Treatment with Activated Carbon: Decolorizing charcoal can be used to remove colored impurities google.com. A solution of the ionic liquid is heated with activated carbon, followed by filtration.
Drying under Vacuum: To remove residual water and volatile organic solvents, the purified ionic liquid is typically dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours rsc.org.
Use of Anion Exchange Resins: As mentioned earlier, using anion exchange resins for the synthesis can also be considered a purification step as it effectively removes halide impurities.
Optimization of Reaction Parameters for Yield and Reproducibility in Academic Settings
The optimization of reaction parameters is critical to maximize the yield and ensure the reproducibility of the synthesis of 1-ethyl-1H-imidazol-1-ium nitrate.
For the initial quaternization step (formation of [EMIM]Br), key parameters to optimize include:
| Parameter | Influence on Reaction | Typical Optimized Conditions |
| Stoichiometry | An excess of the ethylating agent can drive the reaction to completion but may complicate purification. | A slight excess of the ethylating agent (e.g., 1.1-1.2 equivalents) is often used. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to the formation of side products. | Reactions are often carried out at moderately elevated temperatures, for example, 50-70 °C alfa-chemical.com. |
| Reaction Time | Sufficient time is required for the reaction to go to completion. | Reaction times can range from a few hours to overnight, monitored by techniques like TLC or NMR. |
| Solvent | The reaction can be carried out neat (solvent-free) or in a suitable solvent. | Solvent-free conditions are often preferred from a green chemistry perspective. If a solvent is used, acetonitrile (B52724) or toluene (B28343) are common choices. |
For the anion exchange step, particularly when using a nitrate salt, the following parameters are important:
| Parameter | Influence on Reaction | Typical Optimized Conditions |
| Solvent | The choice of solvent is critical for dissolving the reactants and precipitating the byproduct. | Water or a mixture of water and an organic solvent is commonly used. |
| Temperature | The reaction is typically carried out at room temperature. | Room temperature is usually sufficient for the precipitation of the silver halide. |
| Stirring Time | Adequate stirring ensures complete mixing and precipitation. | Several hours of stirring are generally required to ensure complete anion exchange. |
Green Chemistry Principles in 1-ethyl-1H-imidazol-1-ium;nitrate Synthesis
The synthesis of ionic liquids, including 1-ethyl-1H-imidazol-1-ium nitrate, can be made more environmentally friendly by adhering to the principles of green chemistry.
Atom Economy: Direct synthesis methods, such as the neutralization of [EMIM]OH with nitric acid, have a higher atom economy as water is the only byproduct.
Use of Safer Solvents: Conducting the quaternization step under solvent-free conditions is a key green strategy. When a solvent is necessary for the anion exchange, water is the greenest choice.
Waste Prevention: Using anion exchange resins instead of silver nitrate for the metathesis step eliminates the generation of heavy metal waste (AgBr). The resin can often be regenerated and reused.
Energy Efficiency: Optimizing reaction conditions to use lower temperatures and shorter reaction times contributes to energy efficiency.
Use of Renewable Feedstocks: While not yet widely implemented for this specific ionic liquid, future research may focus on deriving the starting materials, such as 1-methylimidazole and the ethyl group, from renewable biomass sources.
By carefully selecting the synthetic route and optimizing the reaction conditions, the synthesis of 1-ethyl-1H-imidazol-1-ium nitrate can be performed in a more sustainable and environmentally responsible manner.
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Imidazol 1 Ium;nitrate
Vibrational Spectroscopy Applications for Elucidating Molecular Interactions (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure and intermolecular interactions of 1-ethyl-1H-imidazol-1-ium nitrate (B79036). The analysis of vibrational modes of the constituent ions, the 1-ethyl-1H-imidazolium ([C₂H₅ImH]⁺) cation and the nitrate (NO₃⁻) anion, reveals details about the compound's structural integrity and the nature of the cation-anion interactions.
The vibrational spectrum of the 1-ethyl-1H-imidazolium cation is characterized by the distinct modes of the imidazolium (B1220033) ring and the attached ethyl group. The C-H stretching vibrations of the imidazolium ring are typically observed in the 3100-3200 cm⁻¹ region. researchgate.netuzhnu.edu.ua The in-plane and out-of-plane bending modes of the imidazolium C-H groups are also sensitive to the ionic environment. uzhnu.edu.ua For instance, out-of-plane bending modes for the imidazolium ring can be found in the 700-950 cm⁻¹ range. researchgate.netacs.org
The nitrate anion, belonging to the D₃h point group, exhibits four fundamental vibrational modes. However, not all modes are active in both Raman and infrared spectroscopy. The symmetric stretching mode (ν₁) is typically Raman active and appears as a strong, sharp peak around 1047 cm⁻¹. The out-of-plane bend (ν₂) is infrared active, while the asymmetric stretch (ν₃) and the in-plane deformation (ν₄) are active in both. The positions of these bands can be influenced by the interactions with the cation.
In the context of 1-ethyl-1H-imidazol-1-ium nitrate, the spectra would be a superposition of the vibrations of the cation and the nitrate anion, with shifts in band positions indicating the strength of their interactions. A study on the thermal decomposition of a similar compound, 1-ethyl-3-methylimidazolium (B1214524) nitrate, utilized rapid scan FTIR spectroscopy to identify gas-phase products, highlighting the stability of the imidazolium ring under thermal stress. researchgate.net
Table 1: Representative Vibrational Modes for 1-ethyl-1H-imidazol-1-ium nitrate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Technique |
| ν(C-H) | 3100-3200 | Imidazolium ring C-H stretching | FTIR, Raman |
| ν(C-H) | 2800-3000 | Ethyl group C-H stretching | FTIR, Raman |
| Ring modes | 1400-1600 | Imidazolium ring stretching | FTIR, Raman |
| ν₁(NO₃⁻) | ~1047 | Nitrate symmetric stretching | Raman |
| Ring modes | 700-950 | Imidazolium ring out-of-plane bending | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of 1-ethyl-1H-imidazol-1-ium nitrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the 1-ethyl-1H-imidazolium cation.
In the ¹H NMR spectrum, the protons on the imidazolium ring are the most deshielded due to the aromaticity and the positive charge, appearing at higher chemical shifts. The proton at the C2 position is particularly sensitive to its environment and is expected to be the most downfield signal. The protons of the ethyl group will exhibit characteristic triplet and quartet patterns due to spin-spin coupling.
The ¹³C NMR spectrum complements the proton NMR data. The carbon atoms of the imidazolium ring resonate at higher chemical shifts compared to the ethyl group carbons. The C2 carbon is again the most deshielded. The chemical shifts are sensitive to the anion and the solvent used for the measurement. For a closely related compound, 1-ethyl-3-methylimidazolium iodide, the ¹³C NMR signals for the imidazolium ring carbons appear between 120 and 140 ppm. sapub.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 1-ethyl-1H-imidazol-1-ium Cation
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 (ring) | > 9.0 | - |
| H4, H5 (ring) | 7.5 - 8.5 | - |
| -CH₂- (ethyl) | ~ 4.3 | ~ 45 |
| -CH₃ (ethyl) | ~ 1.5 | ~ 15 |
| C2 (ring) | - | ~ 136 |
| C4, C5 (ring) | - | ~ 122 |
Note: These are predicted values based on similar imidazolium salts and may vary depending on the solvent and other experimental conditions. sapub.orgrsc.org
X-ray Diffraction (XRD) and Neutron Diffraction for Crystalline and Amorphous State Analysis
X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the three-dimensional arrangement of ions in both the crystalline and liquid states of 1-ethyl-1H-imidazol-1-ium nitrate.
In the liquid state, XRD and neutron diffraction can reveal the short- and medium-range order, providing insights into the liquid's nanoscale structure. Studies on similar ionic liquids, such as 1-ethyl-3-methylimidazolium alkylsulfates, have shown the presence of nanoscale heterogeneity, where polar and nonpolar domains segregate. researchgate.net This structuring is influenced by the size and shape of both the cation and the anion.
Mass Spectrometry for Molecular Structure Confirmation and Trace Component Analysis
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of the 1-ethyl-1H-imidazol-1-ium cation and for identifying any trace impurities. Using a soft ionization technique like electrospray ionization (ESI), the intact cation can be observed in the positive ion mode.
The expected mass-to-charge ratio (m/z) for the 1-ethyl-1H-imidazol-1-ium cation ([C₂H₅ImH]⁺) is approximately 97.08. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the cation, which can provide further structural information. For the closely related 1-ethyl-3-methylimidazolium cation, the precursor ion has an m/z of 111.0917. nih.gov
Furthermore, time-of-flight (ToF) mass spectrometry has been employed to analyze the gas-phase products of the thermal decomposition of imidazolium nitrates, revealing that the primary reaction sites are the alkyl groups, while the imidazolium ring tends to remain intact. researchgate.net
Table 3: Mass Spectrometry Data for the 1-ethyl-1H-imidazol-1-ium Cation
| Ion | Formula | Calculated m/z |
| 1-ethyl-1H-imidazol-1-ium | [C₅H₉N₂]⁺ | ~97.08 |
Thermal Analysis Techniques for Phase Transition and Decomposition Mechanism Investigations (DSC, TGA)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability, phase transitions, and decomposition behavior of 1-ethyl-1H-imidazol-1-ium nitrate.
DSC is used to measure the heat flow associated with thermal transitions as a function of temperature. This allows for the determination of the melting point, glass transition temperature (for amorphous solids), and any solid-solid phase transitions. For other 1-ethyl-3-methylimidazolium based ionic liquids, melting points and other phase transitions have been well-documented. acs.org
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For imidazolium nitrates, the decomposition is often a multi-stage process. A study on 1,3-dimethylimidazolium (B1194174) nitrate showed decomposition occurring in three stages between 93.3 °C and 350.0 °C, with an onset temperature for significant decomposition between 161.0–182.0 °C depending on the heating rate. researchgate.net The nitrate anion can act as an oxidizer at elevated temperatures, reacting with the alkyl groups of the cation. researchgate.net The kinetic parameters of the decomposition, such as the activation energy, can also be determined from TGA data, which is vital for assessing the thermal hazard of the compound. researchgate.net
Table 4: Illustrative Thermal Analysis Data for an Imidazolium Nitrate
| Parameter | Description | Illustrative Value | Technique |
| Tₘ | Melting Point | Varies | DSC |
| Tₒₙₛₑₜ | Onset of Decomposition | ~160-180 °C | TGA |
| Eₐ | Activation Energy of Decomposition | ~120 kJ/mol | TGA |
Note: The values are illustrative and based on a similar compound, 1,3-dimethylimidazolium nitrate. researchgate.net
Electrochemical Performance and Mechanistic Insights of 1 Ethyl 1h Imidazol 1 Ium;nitrate
Electrochemical Window and Stability Studies in Diverse Electrolyte Systems
The electrochemical window is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing decomposition. For ionic liquids like 1-ethyl-1H-imidazol-1-ium nitrate (B79036), this window is generally wide, which is a significant advantage for high-energy-density batteries. Studies on similar imidazolium-based ionic liquids suggest that the electrochemical stability is influenced by the nature of both the cation and the anion.
Ion Transport Mechanisms and Conductivity within 1-ethyl-1H-imidazol-1-ium nitrate Systems
The efficiency of an electrolyte is largely determined by its ability to transport ions. In 1-ethyl-1H-imidazol-1-ium nitrate, ion transport occurs through the movement of the 1-ethyl-1H-imidazol-1-ium cations and nitrate anions. The conductivity is influenced by factors such as temperature and the presence of other species in the electrolyte.
The temperature dependence of ionic conductivity in similar imidazolium (B1220033) nitrate systems has been observed to follow the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of glassy-forming liquids. mdpi.com As expected, an increase in temperature leads to an increase in conductivity due to the enhanced mobility of the ions. mdpi.com Conversely, the addition of salts can lead to a decrease in conductivity in the liquid state. mdpi.com
| Temperature (K) | Ionic Conductivity (mS/cm) |
| 298 | 15.2 |
| 308 | 22.5 |
| 318 | 31.8 |
| 328 | 43.1 |
Note: This data is representative of a typical imidazolium-based ionic liquid and is intended to illustrate the general trend of ionic conductivity with temperature.
Application as an Electrolyte Component in Advanced Energy Storage Devices
The favorable electrochemical properties of 1-ethyl-1H-imidazol-1-ium nitrate make it a promising candidate for use in advanced energy storage devices, most notably in sodium secondary batteries.
Integration in Sodium Secondary Batteries
The development of sodium-ion batteries (SIBs) is driven by the abundance and low cost of sodium. However, a significant challenge lies in the development of suitable electrolytes. Ionic liquids like 1-ethyl-1H-imidazol-1-ium nitrate offer potential advantages over conventional organic electrolytes, such as lower flammability, negligible vapor pressure, and a wide electrochemical window. mdpi.comrsc.org
The performance of SIBs utilizing an electrolyte containing 1-ethyl-1H-imidazol-1-ium nitrate would be evaluated based on several key metrics. These include specific capacity, rate capability, and energy density. While specific data for this compound is limited, research on similar systems provides valuable insights. For instance, Na-ion batteries using related cathode materials have demonstrated high specific capacities and excellent cycling stability. researchgate.net
| Performance Metric | Representative Value |
| Specific Capacity | ~110 mAh/g |
| Energy Density | ~380 Wh/kg |
| Coulombic Efficiency | >99% |
Note: These values are based on high-performing sodium-ion battery systems and serve as a benchmark for the potential performance of electrolytes based on 1-ethyl-1H-imidazol-1-ium nitrate.
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is crucial for the long-term performance of sodium-ion batteries. diva-portal.orgstanford.edu The SEI is a passivation layer that allows the transport of sodium ions while preventing further electrolyte decomposition. researchgate.net The composition and stability of the SEI are highly dependent on the electrolyte formulation. researchgate.netnih.gov
Long-term cycling stability and high Coulombic efficiency are paramount for the practical application of sodium-ion batteries. The stability of the electrolyte and the integrity of the SEI are key factors that determine these performance aspects. Research on advanced cathode materials for SIBs has shown the potential for achieving thousands of charge/discharge cycles with high capacity retention. researchgate.net The choice of electrolyte plays a critical role in realizing this potential. An electrolyte based on 1-ethyl-1H-imidazol-1-ium nitrate would need to demonstrate minimal degradation over prolonged cycling to be considered a viable option. High Coulombic efficiency, typically above 99%, indicates a highly reversible electrochemical process with minimal side reactions. researchgate.net
Role in Electrochemical Hydrogen Storage Systems
The potential of 1-ethyl-1H-imidazol-1-ium;nitrate in the realm of electrochemical hydrogen storage is an emerging area of research. While detailed studies specifically on this nitrate-based ionic liquid are limited, its structural components suggest a plausible role in facilitating hydrogen storage processes. One vendor has noted its potential for hydrogen sorption, which is a critical first step in hydrogen storage. smolecule.com The efficiency of such systems is largely dictated by the transport of protons and their interaction with the electrode material.
In the context of imidazolium-based ionic liquids, proton transport is a key factor in their function within electrochemical hydrogen storage systems. Generally, two primary mechanisms are considered for proton transport in these materials: the vehicle mechanism and the Grotthuss mechanism. The vehicle mechanism involves the diffusion of protonated species, such as the imidazolium cation itself or protonated solvent molecules, through the bulk of the ionic liquid.
The Grotthuss mechanism, on the other hand, involves the transfer of protons between adjacent molecules through a network of hydrogen bonds. This "hopping" mechanism can lead to faster proton transport compared to the vehicular mechanism. The presence of the imidazole (B134444) ring in the 1-ethyl-1H-imidazol-1-ium cation, with its nitrogen atoms, can facilitate the formation of hydrogen-bonded networks, which are crucial for the Grotthuss mechanism to be effective.
Intercalation, the insertion of hydrogen ions (protons) into the crystal lattice of an electrode material, is a common mechanism in electrochemical hydrogen storage. The ionic liquid, in this case, this compound, would act as the electrolyte, providing the medium for proton transport from the source to the electrode surface. The efficiency of intercalation would depend on several factors, including the ionic conductivity of the ionic liquid, the interfacial properties between the ionic liquid and the electrode, and the ability of the imidazolium cation to release and accept protons at the electrode surface.
Electrocatalytic Applications and Reaction Mechanisms Facilitated by this compound
Imidazolium-based ionic liquids have been explored as electrolytes and co-catalysts in various electrocatalytic reactions. Their wide electrochemical windows and ability to stabilize reactive intermediates make them attractive for these applications. A notable application for imidazolium nitrate ionic liquids, including this compound, is in the electrochemical desulfurization of fuels. rsc.orgresearchgate.netnih.gov
In this process, the ionic liquid acts as the electrolyte, facilitating the electro-polymerization of sulfur-containing compounds like thiophene (B33073). rsc.orgresearchgate.netnih.gov The reaction mechanism involves the oxidation of thiophene at the anode, leading to the formation of radical cations that subsequently polymerize. These polymers are insoluble in the fuel and can be easily separated. The efficiency of this desulfurization process is influenced by several factors, including the applied potential, temperature, and reaction time. rsc.orgresearchgate.netnih.gov Studies have shown that increasing the temperature and extending the reaction time can enhance the desulfurization rate. rsc.orgresearchgate.netnih.gov
The following table summarizes the effect of reaction conditions on the desulfurization rate using a similar imidazolium nitrate ionic liquid, [C₅mim][NO₃], in a model oil containing thiophene. rsc.orgresearchgate.net
| Parameter | Condition | Maximum Desulfurization Rate |
| Oil-Agent Ratio (mL) | 3:1 | 68.7% |
| Electro-polymerization Potential | 2.5 V | 68.7% |
| Temperature | 80 °C | 68.7% |
| Reaction Time | 150 min | 68.7% |
| Real Oil (initial desulfurization) | - | 51.2% |
| Real Oil (after 5 cycles) | - | 55.1% |
Data extracted from studies on a homologous series of imidazolium nitrate ionic liquids. rsc.orgresearchgate.net
The reusability of the ionic liquid is a key advantage in this application, with studies showing a consistent desulfurization rate over multiple cycles. rsc.orgresearchgate.netnih.gov This suggests that this compound and related ionic liquids are robust electrolytes for this electrocatalytic process.
Corrosion Inhibition Properties in Aqueous and Non-Aqueous Electrochemical Environments
Imidazolium-based ionic liquids are widely recognized for their potential as corrosion inhibitors for various metals and alloys in both aqueous and non-aqueous environments. researchgate.netmdpi.combohrium.comdoaj.org The corrosion inhibition properties of these compounds stem from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. rsc.orgresearchgate.netnih.gov
The adsorption process is facilitated by the presence of heteroatoms (nitrogen in the imidazole ring) and π-electrons in the aromatic ring of the imidazolium cation. mdpi.com These features allow for strong electronic interactions with the d-orbitals of the metal, leading to the formation of a stable, adsorbed layer. The mechanism of inhibition can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (coordinate bonding). researchgate.netnih.gov
In aqueous environments, such as acidic solutions, imidazolium-based ionic liquids have been shown to be effective mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com The length of the alkyl chain on the imidazolium cation can also influence the inhibition efficiency, with longer chains generally providing better protection due to a larger surface coverage. nih.gov
While specific data for this compound is scarce, the table below presents the inhibition efficiencies of other imidazolium-based ionic liquids on different metals in various corrosive media to illustrate their general performance.
| Ionic Liquid | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| 1-butyl-3-methylimidazolium thiocyanate | AA 6061 Alloy | 1 M HCl | 98.2 (at 303 K) |
| 1-hexyl-3-methylimidazolium chloride | Mild Steel | - | - |
| Imidazolium-based ILs | Mild Steel | 1 M H₂SO₄ | 82-88 (at 100 ppm) |
Note: The data in this table is for other imidazolium-based ionic liquids and is provided for illustrative purposes due to the lack of specific data for this compound. mdpi.comresearchgate.net
In non-aqueous environments, the principles of corrosion inhibition by imidazolium-based ionic liquids remain similar, revolving around the formation of a protective adsorbed layer. The stability and effectiveness of this layer would depend on the specific non-aqueous medium and the operational conditions.
Theoretical and Computational Chemistry Approaches for 1 Ethyl 1h Imidazol 1 Ium;nitrate
Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the molecular electronic structure and reactivity of 1-ethyl-1H-imidazol-1-ium;nitrate (B79036). These calculations can elucidate the nature of the cation-anion interactions, which are fundamental to the properties of the ionic liquid.
Studies on similar imidazolium-based ILs, such as 1,3-dimethylimidazolium (B1194174) nitrate, reveal that the nitrate anion ([NO₃]⁻) preferentially interacts with the imidazolium (B1220033) cation through hydrogen bonding. nih.govarxiv.org Specifically, the oxygen atoms of the nitrate anion form hydrogen bonds with the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position. aip.org For the 1-ethyl-1H-imidazol-1-ium cation, the electronic structure is characterized by a delocalized positive charge across the imidazolium ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to its reactivity. The HOMO is typically located on the nitrate anion, while the LUMO is centered on the imidazolium cation. This distribution influences the electrochemical stability and reactivity of the IL.
The binding energy between the 1-ethyl-1H-imidazol-1-ium cation and the nitrate anion is a critical parameter that can be calculated to assess the strength of their interaction. A higher binding energy suggests a more stable ion pair. researchgate.net The reactivity profile can be further detailed by mapping the electrostatic potential surface, which indicates the regions of the ion pair that are more susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Properties of Imidazolium-Based Nitrate Ion Pairs
| Property | Value/Description | Reference |
| Most Stable Conformation | The nitrate anion is positioned near the C2-hydrogen of the imidazolium ring. | acs.org |
| Primary Interaction | Hydrogen bonding between the nitrate oxygen atoms and the imidazolium ring protons. | nih.govaip.org |
| HOMO-LUMO Gap | Influences the electrochemical window and stability. | rsc.org |
Molecular Dynamics Simulations for Understanding Liquid-State Behavior and Ion Transport Phenomena
Molecular dynamics (MD) simulations are a powerful computational technique to study the collective behavior of molecules in the liquid state. For 1-ethyl-1H-imidazol-1-ium;nitrate, MD simulations can provide a detailed picture of the liquid structure, dynamics, and transport properties.
Simulations of similar imidazolium nitrate ILs show the formation of a complex, heterogeneous liquid structure characterized by both polar and non-polar domains. acs.org The ethyl group on the imidazolium cation contributes to the formation of these non-polar regions. The nitrate anions are not randomly distributed but tend to be located in the vicinity of the positively charged imidazolium rings. arxiv.org
Ion transport phenomena, such as diffusion and ionic conductivity, are crucial for applications in electrochemistry. MD simulations can predict the self-diffusion coefficients of the 1-ethyl-1H-imidazol-1-ium cation and the nitrate anion. These simulations often reveal that the smaller nitrate anion diffuses faster than the larger imidazolium cation. The ionic conductivity of the IL can also be estimated from the simulation data, which is a key parameter for its use as an electrolyte. mdpi.comsciforum.net The viscosity of the ionic liquid, another important property, can also be computed from MD simulations and is related to the strength of the intermolecular interactions.
Table 2: Data from Molecular Dynamics Simulations of Imidazolium-Based Nitrates
| Property | Finding | Reference |
| Liquid Structure | Formation of heterogeneous domains with distinct polar and non-polar regions. | acs.org |
| Anion Distribution | Nitrate anions are preferentially located near the imidazolium ring. | arxiv.org |
| Ion Diffusion | The self-diffusion coefficient of the nitrate anion is generally higher than that of the ethylimidazolium cation. | acs.org |
| Ionic Conductivity | Can be predicted and is crucial for electrochemical applications. | mdpi.comsciforum.net |
Density Functional Theory (DFT) Studies on Intermolecular Interactions and Solvation Effects
DFT studies are essential for a detailed understanding of the intermolecular interactions and solvation effects in this compound. These studies can quantify the various contributions to the total interaction energy, such as electrostatic, induction, and dispersion forces. pku.edu.cn
For instance, in the presence of water, the water molecules can compete with the nitrate anion for hydrogen bonding with the imidazolium cation, potentially leading to a weakening of the cation-anion interaction. researchgate.netscispace.com The study of these interactions is crucial for understanding the behavior of this ionic liquid in mixtures and as a solvent for various chemical processes.
Prediction of Electrochemical Properties and Interfacial Behavior through Advanced Computational Modeling
Advanced computational modeling can be employed to predict the electrochemical properties and interfacial behavior of this compound, which are critical for its application in devices like batteries and supercapacitors. nih.gov
The electrochemical window, which defines the range of voltages over which the ionic liquid is stable, can be estimated from the HOMO and LUMO energy levels calculated using quantum chemistry methods. rsc.org A larger HOMO-LUMO gap generally corresponds to a wider electrochemical window.
Molecular dynamics simulations are particularly useful for studying the behavior of the ionic liquid at electrode interfaces. acs.org These simulations can reveal the formation of an electrical double layer, where the ions arrange themselves in distinct layers near the charged electrode surface. The structure of this double layer is a key determinant of the capacitance of an electrochemical device. For imidazolium-based ILs, it has been observed that the imidazolium cations can adopt specific orientations at the electrode surface, which influences the interfacial properties. researchgate.net
In Silico Design and Screening of Modified this compound Analogs for Enhanced Performance
Computational methods offer a powerful platform for the in silico design and screening of new ionic liquids with improved properties. By systematically modifying the structure of the 1-ethyl-1H-imidazol-1-ium cation or by pairing it with different anions, it is possible to tune the properties of the resulting IL for specific applications. psu.edumdpi.com
For example, quantum chemical calculations can be used to predict how changes in the alkyl chain length on the imidazolium cation will affect properties like viscosity and melting point. researchgate.net Similarly, the effect of introducing functional groups to the cation can be investigated to design task-specific ionic liquids with enhanced capabilities, such as improved solubility for certain compounds or higher catalytic activity. researchgate.netnih.gov
High-throughput computational screening, combining quantum chemistry and molecular dynamics simulations, can be used to rapidly evaluate a large number of potential new ionic liquid structures. This approach can accelerate the discovery of novel analogs of this compound with optimized performance for applications in areas such as electrochemical energy storage, catalysis, and separations. ingentaconnect.com
Integration of 1 Ethyl 1h Imidazol 1 Ium;nitrate in Advanced Materials and Composite Systems
Polymer Electrolyte Blends Incorporating 1-ethyl-1H-imidazol-1-ium;nitrate (B79036)
The incorporation of 1-ethyl-1H-imidazol-1-ium;nitrate into polymer matrices is a key strategy for creating solid and quasi-solid-state electrolytes, which offer improved safety and handling compared to traditional liquid electrolytes. These polymer electrolyte blends are crucial for applications in electrochemical devices.
Research has demonstrated the successful preparation of solid polymer electrolytes (SPEs) using natural polymers like starch and chitosan (B1678972). In one study, a blend of starch and chitosan was doped with ammonium (B1175870) nitrate (NH₄NO₃) and varying amounts of 1-ethyl-3-methylimidazolium (B1214524) nitrate ([EMIM][NO₃]). The addition of the ionic liquid was found to significantly enhance the ionic conductivity of the polymer blend. A sample containing 15 wt% of [EMIM][NO₃] exhibited the highest room temperature conductivity of 7.36 x 10⁻⁵ S cm⁻¹. researchgate.net This enhancement is attributed to the increase in mobile charge carriers and the plasticizing effect of the ionic liquid, which increases the amorphous regions within the polymer matrix, thereby facilitating ion transport.
The conductivity of these blends is frequency-dependent and generally increases with temperature, following an Arrhenius relationship. This behavior indicates that ion transport is a thermally activated process.
Table 1: Ionic Conductivity of Starch/Chitosan-[NH₄NO₃] Polymer Electrolyte with [EMIM][NO₃] Additive
| wt% of [EMIM][NO₃] | Ionic Conductivity (S cm⁻¹) at Room Temperature |
|---|---|
| 0 | --- |
| 5 | --- |
| 10 | --- |
| 15 | 7.36 x 10⁻⁵ |
| 20 | --- |
Data sourced from a study by Khiar et al. researchgate.net Note: Specific conductivity values for all concentrations were not provided in the source.
Development of Hybrid Materials with Enhanced Ionic Conductivity and Mechanical Robustness
Hybrid materials, particularly ionogels, are a class of materials where an ionic liquid is confined within a solid matrix, such as a polymer or an inorganic network. This approach combines the desirable properties of the ionic liquid (e.g., high ionic conductivity) with the mechanical stability of the host matrix.
Ionogels based on 1-ethyl-3-methylimidazolium nitrate have been investigated as potential electrolytes for electrochemical energy storage devices. mdpi.com These materials can be formed by gelling the ionic liquid, sometimes in combination with a lithium salt like lithium nitrate (LiNO₃), to create a safer, non-flammable electrolyte. mdpi.commdpi.com The electrical conductivity of these ionogels is a critical parameter. Studies have shown that the ionic conductivity of [EMIM][NO₃]-based gels increases with temperature. mdpi.com
Interestingly, the addition of a lithium salt does not always lead to a decrease in conductivity, as might be expected due to increased viscosity. For a gel of [EMIM][NO₃] with a lithium nitrate concentration of 0.5 mol·kg⁻¹, a slight increase in conductivity was observed compared to the pure gel. mdpi.com This suggests complex interactions between the ionic liquid, the salt, and the gelling agent that can, under certain conditions, enhance ion transport. The comparison between the liquid and gel states reveals a significant increase in conductivity for the gel at low added salt concentrations, highlighting the potential of these hybrid materials. mdpi.com
Table 2: Electrical Conductivity of Liquid and Gel [EMIM][NO₃] with LiNO₃
| Sample | State | LiNO₃ Conc. (mol·kg⁻¹) | Conductivity Trend with Increasing Temp. |
|---|---|---|---|
| [EMIM][NO₃] | Liquid | 0 | Increase |
| [EMIM][NO₃] + LiNO₃ | Liquid | 0.5 | Increase |
| [EMIM][NO₃] + LiNO₃ | Liquid | 1.0 | Increase |
| [EMIM][NO₃] + LiNO₃ | Liquid | 3.0 | Increase |
| [EMIM][NO₃] | Gel | 0 | Increase |
| [EMIM][NO₃] + LiNO₃ | Gel | 0.5 | Increase (higher than pure gel) |
| [EMIM][NO₃] + LiNO₃ | Gel | 1.0 | Increase |
| [EMIM][NO₃] + LiNO₃ | Gel | 3.0 | Increase |
Based on findings from a study on the electrical conductivity of imidazolium (B1220033) nitrate solutions. mdpi.commdpi.com
Influence of this compound on Nanostructured Materials for Energy Applications
Nanostructured materials, such as nanofibers, nanotubes, and nanoparticles, are increasingly used in energy applications due to their high surface-area-to-volume ratio and unique transport properties. mdpi.com The integration of ionic liquids like this compound with these materials can lead to synergistic effects, creating advanced functional materials for devices like batteries and supercapacitors.
For instance, nanocomposite polymer gel electrolytes have been synthesized by incorporating titanium dioxide (TiO₂) nanoparticles into a polymer matrix plasticized with an ethyl-imidazolium-based ionic liquid. mdpi.com While the specific study used 1-ethyl-3-methylimidazolium tetrafluoroborate, the principles can be extended to nitrate-based systems. The presence of nanoparticles can influence the ionic conductivity and mechanical properties of the electrolyte. It is theorized that the nanoparticle surfaces can interact with the ions, potentially creating preferential pathways for ion transport and increasing the amorphous phase of the polymer, which is beneficial for conductivity. mdpi.com
The high surface area of one-dimensional (1D) nanostructures like nanofibers provides an ideal scaffold for immobilizing ionic liquids, creating high-conductivity pathways while maintaining a solid-like structure. mdpi.com The tunable properties of this compound make it a suitable candidate for impregnating these nanostructures to develop next-generation energy storage devices.
Engineering of Solid Electrolyte Interphases with this compound Additives for Battery Stability
The stability of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface in lithium-ion batteries, is critical for battery performance and longevity. Electrolyte additives play a crucial role in engineering a stable and effective SEI. Both the imidazolium cation and the nitrate anion from this compound can contribute positively to SEI formation.
Nitrate-based additives are known to be beneficial for the stability of lithium metal anodes. rsc.orgbohrium.com The NO₃⁻ anion can decompose on the lithium surface to form nitrogen-containing species like LiNₓOᵧ and Li₃N. mdpi.com These components can create a mechanically robust and ionically conductive SEI, which effectively suppresses the growth of lithium dendrites—a major cause of battery failure and safety issues. bohrium.commdpi.com Atomistic simulations have shown that nitrate-based additives can lead to the formation of electronically insulating and super Li-ionic conducting phases that are also exceptionally ductile. rsc.org
Furthermore, imidazole-based salts have been investigated as SEI-stabilizing additives. nih.govresearchgate.netnih.gov These compounds can participate in the formation of a stable SEI layer, improving capacity retention during cycling. nih.govnih.gov The combination of an ethyl-imidazolium cation with a nitrate anion in a single compound presents a promising strategy for creating a multi-functional electrolyte additive that can synergistically enhance the stability and performance of the SEI in high-energy-density batteries.
Membrane Science Applications and Separation Technologies Utilizing this compound
Ionic liquids are extensively studied for their use in separation technologies, particularly in membrane-based processes, due to their high solubility for certain gases and their negligible vapor pressure, which prevents membrane drying.
In the field of gas separation, imidazolium-based ionic liquids are particularly promising for CO₂ capture. ehu.esresearchgate.net Membranes embedded with these ionic liquids can exhibit enhanced CO₂ permeability and selectivity over other gases like N₂ and CH₄. For example, cellulose (B213188) acetate (B1210297) (CA) membranes embedded with 1-ethyl-3-methyl imidazolium dicyanamide (B8802431) have shown a remarkable 200% improvement in CO₂/N₂ selectivity and a 110% increase in CO₂/CH₄ selectivity when fabricated using an "electro-casting" technique. nih.gov This technique uses an electric field to alter the polymer's crystalline structure, enhancing the membrane's separation properties. nih.gov The high affinity of the imidazolium cation for CO₂ is a key factor in this improved performance. cnr.itresearchgate.net
Another significant application is in the electrochemical desulfurization of fuel oil. Imidazole (B134444) nitrate ionic liquids, including the ethyl-substituted variant, have been used as electrolytes in a process to remove sulfur compounds like thiophene (B33073) from model oil. ehu.esresearchgate.net In this process, the sulfur compounds are electro-polymerized at the anode and removed from the fuel. Studies have achieved desulfurization rates of over 68% under optimized conditions, demonstrating the potential of this compound to contribute to the production of cleaner fuels. ehu.esresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 1-ethyl-3-methylimidazolium nitrate, [EMIM][NO₃] |
| Ammonium nitrate | NH₄NO₃ |
| Lithium nitrate | LiNO₃ |
| Titanium dioxide | TiO₂ |
| Lithium nitride | Li₃N |
| Lithium oxynitride | LiNₓOᵧ |
| Carbon dioxide | CO₂ |
| Nitrogen | N₂ |
| Methane | CH₄ |
| Thiophene | |
| Cellulose acetate | CA |
| 1-ethyl-3-methyl imidazolium dicyanamide | [EMIM][DCA] |
Future Research Trajectories and Interdisciplinary Perspectives for 1 Ethyl 1h Imidazol 1 Ium;nitrate
Exploration of Novel Application Domains within Chemical Engineering Processes
The versatility of imidazolium-based ionic liquids suggests that 1-ethyl-1H-imidazol-1-ium;nitrate (B79036) could be a valuable component in a variety of chemical engineering processes. Future research should focus on moving beyond established applications to novel domains.
Advanced Separation Processes: While ILs are known for gas separation, the specific use of 1-ethyl-1H-imidazol-1-ium;nitrate has been identified in the separation of olefins and paraffins. google.comgoogle.com Future work could optimize this process and explore its utility in other challenging hydrocarbon separations. Research into its performance in liquid-liquid extraction processes, particularly for separating azeotropic mixtures, is also a promising avenue. acs.org Studies on related imidazolium (B1220033) nitrate ILs for enhanced oil recovery suggest that tailoring the cation could lead to applications in tertiary oil extraction, an area of immense economic and engineering importance. researchgate.net
Biomass Processing: Imidazolium-based ILs are effective solvents for the deconstruction of lignocellulosic biomass. researchgate.netscirp.org A key research trajectory would be to systematically evaluate the efficiency of this compound in dissolving cellulose (B213188), hemicellulose, and lignin (B12514952) from various biomass feedstocks like wood, agricultural waste, and bagasse. researchgate.netscirp.org This could enable more efficient and greener pathways to biofuels and bio-based chemicals. scirp.org
Catalysis: The role of this IL as a catalyst or catalyst support in organic synthesis is an area ripe for exploration. Its ability to dissolve a wide range of organic and inorganic compounds could facilitate novel reaction pathways, improve reaction rates, and simplify product separation.
Advanced Spectroelectrochemical Studies for In Situ Mechanistic Elucidation at Interfaces
Understanding the behavior of this compound at the interface with solid surfaces, particularly electrodes, is critical for its application in electrochemical devices. Advanced in situ spectroelectrochemical techniques offer a window into these complex interfacial phenomena.
Future research should employ methods like in situ X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) to probe the electrical double layer (EDL) formed by the ionic liquid at charged interfaces. nih.govresearchgate.netrsc.org These studies can reveal how the 1-ethyl-1H-imidazol-1-ium cations and nitrate anions arrange themselves under an applied potential, which is fundamental to capacitance and charge transfer processes. nih.govpsu.edursc.org For instance, studies on similar imidazolium ILs have shown that specific interactions between the cation and the electrode material can lead to asymmetric potential screening. nih.govresearchgate.net
Furthermore, techniques like in situ infrared spectroelectrochemistry can provide detailed information on ion dynamics and interactions within the EDL, which is crucial for applications in supercapacitors and batteries. acs.org Applying these methods to this compound would elucidate reaction mechanisms, ion transport, and the stability of the IL-electrode interface, accelerating the design of more efficient energy storage and conversion systems. acs.orgresearchgate.net
Development of Sustainable Synthesis and Recycling Strategies for Reduced Environmental Impact
For this compound to be a viable "green" chemical, its entire lifecycle must be considered. This necessitates research into both sustainable synthesis and effective recycling.
Sustainable Synthesis: The conventional synthesis of imidazolium salts often involves N-alkylation of the parent imidazole (B134444) followed by an anion exchange reaction. doria.fi Future research should focus on developing greener synthetic routes. This includes the use of more environmentally benign solvents, or ideally, solvent-free reaction conditions. Optimizing reaction parameters to increase yield and minimize byproducts is also crucial. The use of renewable starting materials for the synthesis of the imidazole core is a long-term goal for the field.
Recycling and Recovery: The high cost and potential environmental impact of ionic liquids make their recovery and reuse essential for industrial applications. rsc.org Research is needed to develop and optimize recycling strategies for this compound from various process streams, such as after its use in biomass processing or chemical synthesis. rsc.org Techniques like anti-solvent precipitation, evaporation, and membrane separation should be systematically investigated to determine the most energy-efficient and effective method for recovering the IL with high purity, ensuring its performance is maintained over multiple cycles.
Integration with Machine Learning and Artificial Intelligence for Accelerated Materials Discovery and Optimization
The vast number of potential ionic liquids, created by combining different cations and anions, makes experimental screening a time-consuming and costly endeavor. Machine learning (ML) and artificial intelligence (AI) offer a transformative approach to accelerate the discovery and optimization of ILs for specific tasks.
Future research should focus on developing robust ML models to predict the key physicochemical properties of this compound and its derivatives. By training algorithms on existing experimental data for imidazolium-based ILs, models can predict properties like ionic conductivity, viscosity, density, and melting point with high accuracy. rsc.orgsmolecule.com These predictive models can then be used to:
Screen for Optimal Performance: Virtually screen variations of the IL structure (e.g., by modifying the alkyl chain) to identify candidates with optimal properties for a target application, such as CO2 capture or battery electrolytes. sci-hub.se
Guide Experimental Work: Prioritize the synthesis and testing of the most promising candidates, saving significant time and resources.
Uncover Structure-Property Relationships: Help researchers gain a deeper understanding of how the molecular structure of the ionic liquid dictates its macroscopic properties.
The integration of ML can create a high-throughput discovery pipeline, dramatically accelerating the innovation cycle for materials based on this compound.
Addressing Grand Challenges in Energy and Environmental Science through this compound Research
The unique properties of this compound make it a compelling candidate for addressing some of the most pressing global challenges in energy and the environment.
Energy Storage and Conversion: The non-flammability, negligible vapor pressure, and high ionic conductivity of imidazolium nitrates make them safer and potentially more efficient electrolytes for next-generation batteries and supercapacitors. mdpi.comresearchgate.net Patents have specifically listed this compound for use in electrochemical hydrogen storage electrodes and other batteries. google.comgoogle.comgoogle.com Future research should focus on its performance and stability in high-energy-density systems like lithium-sulfur batteries and sodium-ion batteries, where electrolyte stability is a major hurdle. google.comacs.org Its potential use in dye-sensitized solar cells also warrants further investigation. researchgate.net
Environmental Remediation and Carbon Capture: Imidazolium nitrates have shown promise for the capture of CO2. sci-hub.seresearchgate.net Future work should quantify the CO2 solubility and selectivity of this compound and explore its integration into industrial carbon capture, utilization, and storage (CCUS) technologies. Additionally, its potential as an extractant for metal ions from waste streams could be explored as a route for recycling valuable metals and remediating industrial wastewater.
Data Tables
Table 1: Representative Physicochemical Properties of a Closely Related Imidazolium Nitrate Ionic Liquid (1-Ethyl-3-methylimidazolium nitrate [EMIM][NO₃])
This table presents data for 1-ethyl-3-methylimidazolium (B1214524) nitrate, a structurally similar ionic liquid, to illustrate the typical properties of this class of compounds.
| Property | Value | Temperature (°C) | Conditions/Notes | Source(s) |
| Ionic Conductivity | ~20 mS/cm | 25 | Pure, liquid state | mdpi.comresearchgate.net |
| Ionic Conductivity | ~2.5 mS/cm | 25 | Gel state (with SiO₂) | mdpi.comresearchgate.net |
| Effect of LiNO₃ Salt (1 M) | Decrease in conductivity | 25 | Liquid state | mdpi.comresearchgate.net |
| Transition Temperature (LCST) | Increases in PVCL solution | 25-48 | In aqueous Poly(N-vinylcaprolactam) | acs.orgacs.org |
This is an interactive data table. Click on column headers to sort.
Table 2: Potential Research Applications and Relevant Fields for this compound
| Research Area | Specific Application | Relevant Scientific Field(s) | Key Future Goal |
| Separations | Olefin/paraffin separation | Chemical Engineering, Materials Science | Process optimization and scale-up |
| Bioprocessing | Lignocellulosic biomass deconstruction | Green Chemistry, Biotechnology | Development of efficient biorefineries |
| Electrochemistry | Battery and supercapacitor electrolytes | Materials Science, Electrochemistry | Enhancing energy density and safety |
| Carbon Capture | Post-combustion CO₂ scrubbing | Environmental Science, Chemical Engineering | High-efficiency, low-cost CCUS systems |
| Materials Design | Predictive property modeling | Computational Chemistry, Data Science | Accelerated discovery of task-specific ILs |
This is an interactive data table. Click on column headers to sort.
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-1H-imidazol-1-ium nitrate, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves alkylation of imidazole derivatives followed by salt formation with nitric acid. For example, reacting 1-ethylimidazole with nitric acid under controlled stoichiometric ratios (e.g., 1:1 or 2:1) yields the nitrate salt. Variations in acid concentration, solvent (e.g., methanol or water), and evaporation rates affect crystallization efficiency and purity . Key steps include:
- Stoichiometric control : Adjusting the molar ratio of reactants to minimize unreacted starting materials.
- Slow evaporation : Enables growth of single crystals suitable for X-ray diffraction (XRD) analysis .
Impurities, such as residual solvents or by-products, can be monitored via HPLC or mass spectrometry .
Q. How is the crystal structure of 1-ethyl-1H-imidazol-1-ium nitrate characterized, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal XRD is the gold standard for structural determination. The imidazolium cation forms bifurcated hydrogen bonds with nitrate anions (N–H⋯O interactions), creating a layered or chain-like network. For example, in related imidazolium nitrates, hydrogen bond lengths range from 1.8–2.1 Å, with nitrate anions often coplanar to the imidazolium ring . Refinement protocols (e.g., SHELX) are critical for resolving disordered H atoms and occupancy ratios .
Q. What spectroscopic techniques are used to confirm the identity of 1-ethyl-1H-imidazol-1-ium nitrate?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., ethyl group δ ~1.4 ppm, imidazolium ring δ ~7.5–9.0 ppm).
- FT-IR : Peaks at ~1380 cm (NO asymmetric stretch) and ~3150 cm (N–H stretching) confirm ionic pairing .
- Elemental Analysis : Validates C, H, N, and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do variations in counterion geometry (e.g., nitrate vs. acetate) affect the physicochemical properties of 1-ethyl-1H-imidazol-1-ium salts?
- Methodological Answer : Nitrate’s planar geometry and high charge density enhance hydrogen bonding strength compared to bulkier anions like acetate. This increases melting points (e.g., nitrate salts often melt >200°C) and reduces ionic mobility in polymer matrices. Computational studies (DFT) can model anion-cation interaction energies, while differential scanning calorimetry (DSC) quantifies thermal stability .
Q. What challenges arise in analyzing trace impurities in 1-ethyl-1H-imidazol-1-ium nitrate, and how are they resolved?
- Methodological Answer : Impurities like unreacted 1-ethylimidazole or nitration by-products (e.g., nitro derivatives) require advanced chromatographic separation. Ultra-HPLC coupled with charged aerosol detection (CAD) improves sensitivity for non-UV-active species. For example, impurity profiling of analogous pharmaceuticals (e.g., Miconazole Nitrate) uses gradient elution with C18 columns and mobile phases containing 0.1% trifluoroacetic acid .
Q. How can factorial design optimize the synthesis of 1-ethyl-1H-imidazol-1-ium nitrate for scalable production?
- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, reactant ratio, stirring rate). For instance, a study might vary nitric acid concentration (40–70%) and reaction time (12–24 hours). Response surface methodology (RSM) identifies optimal conditions (e.g., 55% HNO, 18 hours) to maximize yield while minimizing by-products .
Data Contradiction and Resolution
Q. Discrepancies in reported hydrogen bond patterns for imidazolium nitrates: How are these resolved?
- Methodological Answer : Structural variations arise from crystallization conditions (e.g., solvent polarity, cooling rates). For example, slow evaporation in water produces elongated hydrogen-bonded chains, while methanol yields compact networks. Multi-technique validation (XRD, Raman spectroscopy, and molecular dynamics simulations) reconciles discrepancies by correlating lattice dynamics with experimental conditions .
Tables
Q. Table 1. Key Crystallographic Data for 1-Ethyl-1H-imidazol-1-ium Nitrate Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P | |
| Hydrogen bond length | 1.82–2.14 Å | |
| Melting point | 210–215°C |
Q. Table 2. Factorial Design Parameters for Synthesis Optimization
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| HNO Concentration | 40% | 70% | 55% |
| Reaction Time | 12 h | 24 h | 18 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
